

# An In-depth Technical Guide to Methyl Homoveratrate: Discovery, Synthesis, and Biological Significance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl homoveratrate*

Cat. No.: *B094004*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Methyl 2-(3,4-dimethoxyphenyl)acetate, commonly known as **Methyl homoveratrate**, is a synthetic organic compound with emerging significance in pharmacological research. Initially documented in the early 20th century as a derivative of homoveratric acid, recent studies have unveiled its potential as an anticancer agent and its role as a metabolite of a voltage-sensitive calcium channel blocker. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of **Methyl homoveratrate**, with a focus on its mechanisms of action. Detailed experimental protocols, quantitative data, and analyses of its signaling pathways are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

## Discovery and History

The first documented synthesis of **Methyl homoveratrate** dates back to 1921, as recorded in *Organic Syntheses*. The initial focus was on the chemistry of veratric acid derivatives and their esters. For a significant period, **Methyl homoveratrate** remained a compound of interest primarily within the realm of synthetic organic chemistry.

Its biological significance began to emerge later with the discovery that it is a metabolite of the voltage-sensitive calcium channel blocker, RWJ-26240. This finding spurred further investigation into its physiological effects. More recently, research has highlighted its potential as an anticancer agent, demonstrating inhibitory activity against topoisomerase II and fatty acid synthase, key enzymes in cancer cell proliferation and survival.

## Physicochemical Properties

A summary of the key physicochemical properties of **Methyl homoveratrate** is provided in the table below for easy reference.

| Property          | Value                                          | Reference           |
|-------------------|------------------------------------------------|---------------------|
| CAS Number        | 15964-79-1                                     | <a href="#">[1]</a> |
| Molecular Formula | C <sub>11</sub> H <sub>14</sub> O <sub>4</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 210.23 g/mol                                   | <a href="#">[1]</a> |
| Appearance        | Colorless to light yellow liquid               |                     |
| Boiling Point     | 145-147 °C at 10 mmHg                          |                     |
| Density           | 1.156 g/cm <sup>3</sup>                        |                     |
| Refractive Index  | 1.5160-1.5180                                  |                     |

## Synthesis of Methyl Homoveratrate

The primary and most established method for the synthesis of **Methyl homoveratrate** is the Fischer esterification of 3,4-dimethoxyphenylacetic acid (homoveratric acid).

## General Reaction Scheme



[Click to download full resolution via product page](#)

Caption: Fischer Esterification of Homoveratic Acid.

## Detailed Experimental Protocol: Fischer Esterification

Materials:

- 3,4-dimethoxyphenylacetic acid (homoveratic acid)
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

**Procedure:**

- In a round-bottom flask, dissolve 1 mole equivalent of 3,4-dimethoxyphenylacetic acid in an excess of anhydrous methanol (typically 5-10 mole equivalents).
- Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid) to the solution while stirring.
- Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 2-4 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
- Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Methyl homoveratrate**.
- The crude product can be further purified by vacuum distillation.

## Synthesis of the Precursor: Homoveratric Acid from Veratraldehyde

Homoveratric acid can be synthesized from veratraldehyde through a multi-step process involving the formation of an intermediate, which is then oxidized.

## Biological Activity and Signaling Pathways

**Methyl homoveratrate** has demonstrated notable biological activities, primarily as an anticancer agent. Its mechanisms of action involve the inhibition of two critical enzymes: topoisomerase II and fatty acid synthase.

## Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation by managing DNA topology. It introduces transient double-strand breaks in the DNA to allow for the passage of another DNA segment, after which it re-ligates the broken strands. Many anticancer drugs, known as topoisomerase II poisons, stabilize the transient DNA-enzyme covalent complex (cleavage complex), leading to the accumulation of DNA double-strand breaks and subsequent apoptosis in cancer cells.

While the precise molecular interactions are still under investigation, it is proposed that **Methyl homoveratrate** acts as a topoisomerase II inhibitor, disrupting its catalytic cycle and leading to cell cycle arrest and apoptosis.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of Topoisomerase II inhibition.

## Inhibition of Fatty Acid Synthase (FASN)

Fatty acid synthase (FASN) is the key enzyme responsible for the de novo synthesis of fatty acids. In many cancer types, FASN is overexpressed and its activity is elevated to meet the high demand for lipids required for membrane biogenesis, energy storage, and signaling molecule synthesis in rapidly proliferating cells. Inhibition of FASN in cancer cells leads to a

depletion of essential fatty acids and an accumulation of the cytotoxic intermediate, malonyl-CoA, ultimately triggering apoptosis.

**Methyl homoveratrate** has been identified as an inhibitor of FASN. By blocking the activity of this enzyme, it disrupts the lipogenic pathway crucial for cancer cell survival.



[Click to download full resolution via product page](#)

Caption: Mechanism of Fatty Acid Synthase inhibition.

## Metabolite of a Voltage-Sensitive Calcium Channel Blocker

**Methyl homoveratrate** has been identified as a metabolite of the arylalkylamine RWJ-26240, a compound investigated for its properties as a voltage-sensitive calcium channel blocker. The biotransformation of RWJ-26240 *in vivo* leads to the formation of **Methyl homoveratrate**, which can be detected in plasma, urine, and fecal extracts. This metabolic link suggests that some of the observed physiological effects of the parent drug could be mediated, in part, by this metabolite.

## Spectroscopic Data

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **Methyl homoveratrate** is characterized by distinct signals corresponding to the aromatic protons, the methylene protons, and the two methoxy groups, as well as the methyl ester group.

Predicted <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz):

- $\delta$  6.80-6.90 (m, 3H, Ar-H)
- $\delta$  3.88 (s, 3H, -OCH<sub>3</sub>)
- $\delta$  3.87 (s, 3H, -OCH<sub>3</sub>)
- $\delta$  3.69 (s, 3H, -COOCH<sub>3</sub>)
- $\delta$  3.55 (s, 2H, -CH<sub>2</sub>-)

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides further structural confirmation with signals for the aromatic carbons, the methylene carbon, the methoxy carbons, the ester carbonyl carbon, and the methyl ester carbon.

Predicted <sup>13</sup>C NMR (CDCl<sub>3</sub>, 100 MHz):

- $\delta$  172.5 (C=O)
- $\delta$  149.0 (Ar-C)
- $\delta$  147.8 (Ar-C)
- $\delta$  127.0 (Ar-C)
- $\delta$  121.5 (Ar-CH)
- $\delta$  112.2 (Ar-CH)
- $\delta$  111.5 (Ar-CH)
- $\delta$  56.0 (-OCH<sub>3</sub>)
- $\delta$  55.9 (-OCH<sub>3</sub>)
- $\delta$  52.1 (-COOCH<sub>3</sub>)
- $\delta$  40.8 (-CH<sub>2</sub>-)

## Infrared (IR) Spectroscopy

The IR spectrum of **Methyl homoveratrate** shows characteristic absorption bands for the C=O stretch of the ester, C-O stretches, and C-H stretches of the aromatic and aliphatic groups.

Key IR Absorptions (cm<sup>-1</sup>):

- ~2950 (C-H stretch, aliphatic)
- ~1735 (C=O stretch, ester)
- ~1515, 1460 (C=C stretch, aromatic)
- ~1260, 1150, 1030 (C-O stretch)

## Mass Spectrometry (MS)

The mass spectrum of **Methyl homoveratrate** would show a molecular ion peak (M<sup>+</sup>) at m/z 210, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH<sub>3</sub>) or the methoxy groups (-OCH<sub>3</sub>).

## Future Perspectives

**Methyl homoveratrate** presents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further research is warranted to:

- Elucidate the precise binding modes and inhibitory mechanisms with topoisomerase II and fatty acid synthase.
- Conduct structure-activity relationship (SAR) studies to optimize its potency and selectivity.
- Evaluate its efficacy in various cancer models, both *in vitro* and *in vivo*.
- Investigate its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.

The dual-targeting nature of **Methyl homoveratrate** against two distinct and critical pathways in cancer cell biology makes it an intriguing lead compound for further investigation and

development. This guide serves as a foundational resource to stimulate and support these future research endeavors.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Homoveratrate: Discovery, Synthesis, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094004#discovery-and-history-of-methyl-homoveratrate>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

